(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

CAS No.: 885278-84-2

Cat. No.: VC2708869

Molecular Formula: C12H13NOS

Molecular Weight: 219.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885278-84-2 |

|---|---|

| Molecular Formula | C12H13NOS |

| Molecular Weight | 219.3 g/mol |

| IUPAC Name | [2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3 |

| Standard InChI Key | LFNVTPLJRBEDGW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C |

Introduction

Chemical Identity and Structural Characteristics

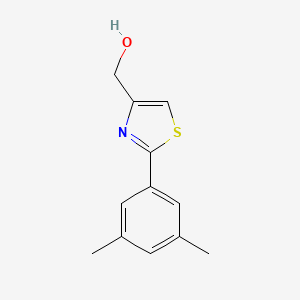

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is identified by the CAS number 885278-84-2 and possesses the molecular formula C₁₂H₁₃NOS with a molecular weight of 219.30 g/mol. The compound's structure consists of a thiazole ring (a five-membered heterocyclic structure containing nitrogen and sulfur atoms) with a 3,5-dimethylphenyl group at the 2-position and a hydroxymethyl group at the 4-position.

The structural identity of this compound is well-characterized through various chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 885278-84-2 |

| Molecular Formula | C₁₂H₁₃NOS |

| Molecular Weight | 219.30 g/mol |

| IUPAC Name | [2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3 |

| Standard InChIKey | LFNVTPLJRBEDGW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C |

| PubChem CID | 71307627 |

The compound's structural representation reveals important functional groups, including:

-

A thiazole heterocycle core that imparts distinct chemical reactivity

-

A 3,5-dimethylphenyl group at position 2 of the thiazole ring

-

A hydroxymethyl group (-CH₂OH) at position 4 of the thiazole ring

Physical and Chemical Properties

Physical Properties

While comprehensive physical characterization data for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is limited in the available literature, several key physical properties can be noted. The compound exists as a solid at room temperature, which is consistent with many thiazole derivatives of similar molecular weight.

The hydroxymethyl group contributes to the compound's polarity and hydrogen bonding capabilities, which influence its solubility characteristics. Generally, compounds with this functional group demonstrate moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), while showing limited solubility in non-polar organic solvents and water.

Chemical Reactivity

The chemical reactivity of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is primarily dictated by its functional groups:

-

The hydroxymethyl group (-CH₂OH) at the 4-position of the thiazole ring can participate in typical alcohol reactions including:

-

Oxidation to corresponding aldehydes or carboxylic acids

-

Esterification with carboxylic acids

-

Etherification reactions

-

Nucleophilic substitution reactions after conversion to a better leaving group

-

-

The thiazole ring system possesses aromatic character and can undergo:

-

Electrophilic aromatic substitution reactions (though with lower reactivity compared to benzene)

-

Nucleophilic aromatic substitution at specific positions

-

Coordination with transition metals through the nitrogen atom

-

-

The 3,5-dimethylphenyl group can participate in:

-

Electrophilic aromatic substitution reactions

-

Functionalization of the methyl groups through radical halogenation

-

Biological Activities and Applications

Research Applications

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol serves as a valuable building block in organic synthesis and medicinal chemistry for several reasons:

-

The hydroxymethyl group provides a versatile handle for further functionalization to generate compound libraries

-

The thiazole ring represents a privileged structure in drug discovery

-

Its structural features allow for modification to optimize pharmacokinetic properties

The compound could potentially serve as a precursor in the development of more complex molecules with enhanced biological activities, particularly in antimicrobial and anticancer applications where thiazole derivatives have shown promise.

Related Compounds and Structural Analogs

Several structural analogs of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol have been reported in the literature, including:

-

(2-Phenylthiazol-4-yl)methanol (CAS: 23780-13-4) - The parent structure lacking methyl groups on the phenyl ring

-

(2-(p-Tolyl)thiazol-4-yl)methanol (CAS: 36093-97-7) - Containing a single methyl group at the para position

-

(2-(m-Tolyl)thiazol-4-yl)methanol (CAS: 93476-40-5) - Containing a single methyl group at the meta position

-

(2-(3,4-Dimethylphenyl)thiazol-4-yl)methanol (CAS: 885280-35-3) - Containing methyl groups at the 3,4-positions rather than 3,5-positions

-

(2-(3-Ethylphenyl)thiazol-4-yl)methanol (CAS: 885280-47-7) - Featuring an ethyl group instead of methyl substituents

These structural analogs provide valuable comparison points for understanding structure-activity relationships and may contribute to the development of more effective compounds for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume